![molecular formula C24H20N4O2S2 B3019542 2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile CAS No. 311810-00-1](/img/structure/B3019542.png)
2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, in particular, would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown appreciable action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.
Mode of Action
It’s suggested that the compound might interact with its targets throughnucleophilic replacement . This involves the replacement of a pyrazolyl substituent at a specific carbon atom in the compound, leading to changes in the compound’s structure and function .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. For instance, inhibiting DHFR would disrupt the folic acid pathway , which is essential for DNA synthesis and cell division. Similarly, inhibiting enoyl ACP reductase would affect the fatty acid synthesis pathway , potentially leading to alterations in cell membrane structure and function .
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound inhibits DHFR and enoyl ACP reductase, it could lead to disrupted DNA synthesis and altered cell membrane structure , respectively .
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-6-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c1-15-11-16(2)28(27-15)23(29)14-32-24-20(13-25)19(17-6-8-18(30-3)9-7-17)12-21(26-24)22-5-4-10-31-22/h4-12H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPKRZUIOPIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile |
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